Aluminum, tris(4-methylpentyl)-

Description

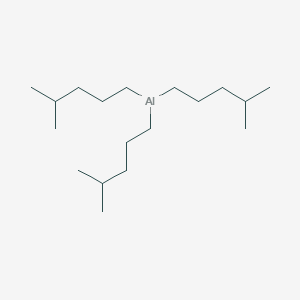

Structure

2D Structure

Properties

CAS No. |

2180-65-6 |

|---|---|

Molecular Formula |

C18H39Al |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

tris(4-methylpentyl)alumane |

InChI |

InChI=1S/3C6H13.Al/c3*1-4-5-6(2)3;/h3*6H,1,4-5H2,2-3H3; |

InChI Key |

MLDSMTVYPPIXMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC[Al](CCCC(C)C)CCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Organoaluminum Compounds

Classical and Conventional Routes to Organoaluminum Reagents

Conventional methods for preparing organoaluminum compounds have been established for decades and are still widely practiced.

A primary and well-established method for synthesizing organoaluminum compounds is through transmetalation. anr.fr This process involves the reaction of an aluminum halide with an organometallic compound, most commonly an organolithium or organomagnesium (Grignard) reagent. youtube.com The fundamental principle of this reaction is the exchange of a halide on the aluminum center with an organic group from the other organometallic species.

The general reaction can be represented as: AlCl₃ + 3 RMgCl → AlR₃ + 3 MgCl₂

This method is versatile and allows for the preparation of a variety of triorganoaluminum compounds. However, it is not without its limitations. A significant drawback is the generation of salt byproducts, such as magnesium or lithium halides. anr.fr These salts can influence the reactivity of the resulting organoaluminum reagent and may negatively impact the stereoselectivity of subsequent reactions. anr.fr Furthermore, these reactions are often carried out in ethereal solvents, which can decrease the Lewis acidity of the organoaluminum product and thereby affect its reactivity. anr.fr

The stereochemistry of transmetalation, particularly with chiral Grignard reagents, can be complex, sometimes proceeding with partial racemization. acs.org The process may involve more than one transmetalation cycle, with one potentially causing racemization through an electron transfer mechanism and another proceeding with retention of configuration. acs.org

Another classical approach to forming organoaluminum compounds, specifically aryl aluminum species, is through the deprotonation of aromatic rings. anr.fr This method, often referred to as directed ortho-metalation, typically requires a directing group on the aromatic ring to guide the metalation to a specific position, usually ortho to the directing group. uwindsor.ca

While this method can be effective, it often leads to the formation of "ate" complexes or aluminum amides, which exhibit diminished Lewis acidity. anr.fr This reduction in reactivity often necessitates a subsequent transmetalation step before the arylaluminum reagent can be used in further reactions. anr.fr The use of mixed alkylamido lithium aluminate compounds, such as iBu₃Al(TMP)Li (where TMP = 2,2,6,6-tetramethylpiperidide), has been shown to selectively deprotonate certain functionalized aromatic compounds to yield the corresponding arylaluminum species. researchgate.net

Advanced Synthetic Approaches to Organoaluminum Species

To overcome the limitations of classical methods, researchers have developed more advanced and efficient synthetic strategies for organoaluminum compounds.

Direct synthesis involves the reaction of aluminum metal with an organic halide. This reaction can be facilitated by the presence of catalytic additives. anr.fr For instance, the activation of aluminum with small quantities of metallic salts allows for the efficient preparation of aromatic or allenic aluminum sesquihalides through oxidative addition. anr.fr However, a drawback of this method is that it often produces a mixture of organometallic species. anr.fr

Industrially, a two-step process is often employed for the synthesis of simple aluminum alkyls. First, aluminum powder is alkylated with an alkyl halide to produce an ethylaluminum sesquichloride. This product is then reduced with a reducing agent like sodium to yield the desired triorganoaluminum compound. wikipedia.org

A novel and powerful method for the synthesis of aromatic and heteroaromatic organoaluminum compounds is through the alumination of triple bonds. anr.fr This strategy aims to develop new routes to these valuable reagents while overcoming the limitations of traditional methods. anr.fr The goal is to create functional organoaluminum compounds that can be used to generate molecular diversity more effectively and rapidly. anr.fr The carbon-aluminum bond, while reactive, is stable enough to tolerate certain functional groups, making organoaluminum reagents attractive for complex molecule synthesis. anr.fr

Research in this area focuses on discovering new synthetic pathways that avoid the formation of salt byproducts and the use of strongly coordinating solvents, thereby leading to more reactive organoaluminum species. anr.fr

Flow chemistry has emerged as a valuable tool for the synthesis of organometallic reagents, including organoaluminum compounds. vapourtec.com This technology offers several advantages over traditional batch processing, such as precise control over reaction parameters like temperature and time, enhanced mixing, and improved safety due to the use of smaller reaction volumes. vapourtec.comresearchgate.net The sealed and inert nature of flow systems is particularly beneficial for handling air- and moisture-sensitive reagents like many organoaluminum compounds. vapourtec.comsigmaaldrich.com

The application of flow chemistry allows for the on-demand synthesis of reagents like dimethylalkynylaluminum. parisdescartes.fr This approach can minimize operator exposure to hazardous materials and can be more efficient, especially for reactions that are difficult to control in batch. researchgate.net

Precursor and Derivative Synthesis Pathways Involving Organoaluminum Intermediates

The reactivity of the aluminum-carbon bond in organoaluminum compounds is central to their application in synthesis. This section details several pathways where organoaluminum species act as crucial intermediates for the construction of diverse molecular architectures.

Cycloalumination for Heterocyclic Organophosphorus Compounds (e.g., Phospholanes, Phospholes)

Cycloalumination has emerged as a potent method for the synthesis of five-membered organophosphorus heterocycles like phospholanes and phospholes. acs.org This strategy often involves the reaction of an organoaluminum reagent with an appropriate phosphorus-containing starting material. A notable example is the one-pot synthesis of polycyclic phospholanes. This process begins with the in-situ reaction of dichlorophosphines (RPCl2, where R can be a phenyl, tert-butyl, or methyl group) with aluminacyclopentanes derived from norbornenes through a catalytic cycloalumination reaction. acs.org Subsequent oxidation of the resulting phospholanes can yield the corresponding phospholane (B1222863) 3-oxides or 3-sulfides. acs.org

The versatility of this method is further demonstrated by the preparation of molybdenum complexes. For instance, 3-phenyl-3-phosphatricyclo[5.2.1.02,6]decane, synthesized via this cycloalumination route, reacts with molybdenum hexacarbonyl to form the L2Mo(CO)4 complex. acs.org

Synthesis of Silylated Alkynes and Bis(silanes) via Aluminum Alkynides

Organoaluminum reagents are instrumental in the synthesis of silylated alkynes and related compounds, which are valuable building blocks in organic chemistry. chemistryviews.org One common approach involves the reaction of a terminal alkyne with an organoaluminum compound to form an aluminum alkynide intermediate. This intermediate can then be reacted with a silicon electrophile to yield the desired silylated alkyne. nih.gov

A variety of methods exist for the direct silylation of terminal alkynes, some of which are metal-free. organic-chemistry.org For instance, zinc halides can mediate the direct silylation of terminal alkynes with aminosilanes, a method that tolerates base- and nucleophile-sensitive functional groups. organic-chemistry.org The reaction mechanism is suggested to be electrophilic in nature. organic-chemistry.org Another approach utilizes a catalytic amount of sodium hydroxide (B78521) or potassium hydroxide to facilitate the dehydrogenative cross-coupling of a terminal alkyne and a hydrosilane, producing the silylacetylene with the expulsion of hydrogen. nih.gov

Furthermore, hydroalumination of alkynylsilanes using reagents like diisobutylaluminum hydride (DIBAL-H) generates vinylaluminum species. These intermediates can then participate in further reactions, such as asymmetric vinylation of enones. gelest.com The resulting vinylsilanes are versatile and can be transformed into other functional groups, including ketones, vinyl iodides, or the parent olefin through protiodesilylation. gelest.com

The synthesis of bis(silyl) compounds can also be achieved through pathways involving organometallic intermediates. For example, 1-(tributylstannyl)-2-(trimethylsilyl)acetylene can be cross-coupled with a vinyl iodide to produce a bis(silyl)enyne. nih.gov

Formation of Alumenium Borates from Aluminum Alkyls and Boranes

The interaction between aluminum alkyls and boranes leads to the formation of alumenium borates, compounds characterized by an aluminum-boron bond. nih.govacs.org This area of organometallic chemistry has seen significant advancements, with various strategies developed to construct these unique structures.

One approach involves the reaction of a potassium diamidoalumanyl with borate (B1201080) esters. nih.govacs.org This reaction proceeds via oxidative addition of a B-O bond to the aluminum(I) center, resulting in (alkoxy)borylaluminate derivatives that feature Al-B σ bonds. nih.govacs.org The structure of the resulting product can be influenced by the steric properties of the borate ester substituents. acs.org For instance, the reaction of [K{Al(SiNDipp)}]2 with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) requires heating to 60 °C for 12 hours to achieve complete conversion. nih.gov

Another strategy involves the reaction of an alumanyl anion with BPh3 to form an alumanylborate. acs.org Furthermore, Al-B bond formation can be achieved through the oxidative addition of E-H bonds (where E can be N, O, Si, P, or C) to alumanyl anions. acs.org The reaction of a dialkylalumanyl with Mes2BF initially leads to a borylfluoroaluminate, which can then be converted to a tetraorganoalumaborane upon treatment with Me3SiOTf. acs.org

The formation of aluminum borates is not limited to reactions with organoaluminum compounds containing low-valent aluminum. Aluminum borate ceramics, such as Al18B4O33 and Al4B2O9, can be synthesized from the reaction of alumina (B75360) (Al2O3) and boric acid (H3BO3) or boron oxide (B2O3) at high temperatures, typically between 600 and 800 °C. unlp.edu.arresearchgate.net

Reactivity and Mechanistic Investigations of Organoaluminum Systems

Fundamental Reactivity Modes of Carbon-Aluminum Bonds

The reactivity of the carbon-aluminum (C-Al) bond in organoaluminum compounds is the cornerstone of their utility in organic synthesis. These bonds are polarized, with the carbon atom carrying a partial negative charge, rendering it nucleophilic. This inherent nucleophilicity dictates the primary modes of reaction for compounds like tris(4-methylpentyl)aluminum.

Nucleophilic Addition Reactions to Carbonyl and Nitrile Substrates

Organoaluminum reagents readily participate in nucleophilic addition to a variety of electrophilic functional groups, most notably carbonyls and nitriles. The bulky 4-methylpentyl groups in tris(4-methylpentyl)aluminum are expected to influence the stereochemical outcome and reaction rates of these additions.

In a general sense, the addition of a trialkylaluminum reagent to a carbonyl compound, such as an aldehyde or ketone, proceeds through the coordination of the aluminum atom to the carbonyl oxygen. This Lewis acid-base interaction enhances the electrophilicity of the carbonyl carbon, facilitating the transfer of one of the alkyl groups from the aluminum to the carbonyl carbon. This process results in the formation of an aluminum alkoxide, which upon hydrolysis, yields the corresponding alcohol. The general reactivity trend shows that aldehydes are more reactive than ketones towards nucleophilic addition. researchgate.net

Due to the steric hindrance imposed by the 4-methylpentyl groups, tris(4-methylpentyl)aluminum would be expected to exhibit a higher degree of stereoselectivity in its additions to chiral carbonyl compounds compared to less bulky trialkylaluminum reagents.

The reaction with nitriles follows a similar mechanistic pathway. The aluminum atom coordinates to the nitrogen of the nitrile, activating the carbon-nitrogen triple bond towards nucleophilic attack by one of the 4-methylpentyl groups. After the initial addition, a second equivalent of the organoaluminum reagent can add to the resulting imine intermediate. Hydrolysis of the reaction mixture then yields a ketone.

Addition to Unsaturated Systems (e.g., Epoxides, Carbon Dioxide, Conjugated Double Bonds)

The nucleophilic character of the C-Al bond also enables its addition to other unsaturated systems.

Epoxides: The reaction of trialkylaluminum compounds with epoxides results in the ring-opening of the epoxide. The aluminum atom coordinates to the epoxide oxygen, and subsequent intramolecular delivery of an alkyl group to one of the carbon atoms of the epoxide ring occurs. The regioselectivity of this ring-opening is influenced by both steric and electronic factors. For terminal epoxides, the alkyl group typically adds to the less substituted carbon atom.

Carbon Dioxide: Trialkylaluminum compounds can react with carbon dioxide in a process analogous to the Grignard reaction. The initial insertion of CO2 into one of the C-Al bonds forms an aluminum carboxylate. Further reaction with another equivalent of the organoaluminum reagent can lead to the formation of ketones after hydrolysis. The reaction of trialkylaluminum compounds with carbon dioxide has been utilized in the synthesis of alcohols and olefins as well.

Conjugated Double Bonds: In the context of 1,4-conjugated systems (α,β-unsaturated ketones and esters), trialkylaluminum reagents can add in either a 1,2- or a 1,4-fashion. The regioselectivity is highly dependent on the steric bulk of the organoaluminum reagent and the substrate, as well as the reaction conditions. Sterically hindered reagents like tris(4-methylpentyl)aluminum would be expected to favor 1,4-addition, leading to the formation of an aluminum enolate, which can then be trapped by an electrophile.

Key Organic Transformations Mediated by Organoaluminum Reagents

Beyond fundamental addition reactions, organoaluminum compounds are pivotal reagents in a variety of named organic transformations.

Carboalumination Reactions of Alkenes and Alkynes

Carboalumination involves the addition of a carbon-aluminum bond across a carbon-carbon double or triple bond. ontosight.ai This reaction is a powerful tool for the construction of new carbon-carbon bonds and the formation of more complex organoaluminum intermediates that can be further functionalized.

Uncatalyzed carboalumination of alkenes with trialkylaluminum reagents typically requires high temperatures. However, the presence of a zirconocene (B1252598) catalyst, such as Cp2ZrCl2, can dramatically accelerate the reaction, allowing it to proceed at or below room temperature. ontosight.ai Sterically hindered trialkylalanes, like triisobutylalane, have been shown to react with olefins under these catalytic conditions to effect hydroalumination. ontosight.ai Research on the carboalumination of highly strained seven-membered-ring trans-alkenes has demonstrated that trialkylaluminum reagents, including triisobutylaluminum (B85569), can add with complete stereoselectivity and regioselectivity even in the absence of a catalyst. wikipedia.org In the case of triisobutylaluminum, a small amount of the hydroalumination product was also observed. wikipedia.org

| Alkene Substrate | Trialkylaluminum Reagent | Product(s) | Observations |

| Strained trans-alkene | Triethylaluminum (B1256330) | Carboalumination product | Complete stereo- and regioselectivity wikipedia.org |

| Strained trans-alkene | Triisobutylaluminum | Carboalumination and hydroalumination products | Complete stereo- and regioselectivity for carboalumination wikipedia.org |

The zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA reaction) is a significant method for catalytic asymmetric C-C bond formation. epa.gov This reaction facilitates the chiral functionalization of alkenes using organoaluminum compounds in the presence of chiral bis-indenylzirconium catalysts. epa.gov

Aldol (B89426) Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. masterorganicchemistry.com While traditionally base- or acid-catalyzed, organoaluminum reagents can act as Lewis acids to promote this transformation. Aluminum enolates, generated from the reaction of a ketone or ester with an organoaluminum compound, can react with aldehydes or ketones to form aldol adducts. The stereochemical outcome of the reaction is often influenced by the nature of the aluminum reagent. The use of sterically crowded aryloxy compounds of aluminum has been shown to promote the aldol condensation of ketones. nih.gov

Beckmann Rearrangements

The Beckmann rearrangement is the transformation of an oxime into an amide, typically promoted by an acid. acs.orgorganic-chemistry.orgnih.gov Organoaluminum reagents have emerged as effective promoters for this rearrangement. nih.govwikipedia.org The reaction of an oxime with a trialkylaluminum compound, such as triethylaluminum or triisobutylaluminum, can induce the rearrangement under milder conditions than traditional strong acids. This method often proceeds via the formation of an aluminum-oxime complex, which facilitates the migration of the group anti-periplanar to the oxygen, leading to the corresponding amide. A successive Beckmann rearrangement-alkylation sequence has been developed using organoaluminum reagents. nih.govacs.org

| Oxime Substrate | Organoaluminum Reagent | Product |

| Ketoxime | Triethylaluminum | N-Substituted Amide |

| Cyclic Ketoxime | Diisobutylaluminum Hydride | Lactam |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a significant class of reactions where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The reaction typically proceeds via an addition-elimination pathway involving a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org For this mechanism to be favorable, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group, as these groups help stabilize the anionic intermediate. wikipedia.orglibretexts.org

While organometallic reagents can act as nucleophiles, research specifically detailing the participation of Aluminum, tris(4-methylpentyl)- in SNAr reactions is not extensively documented in peer-reviewed literature. The general mechanism requires the nucleophile to attack an electron-deficient aromatic ring. libretexts.org In some cases, reactions can proceed through a concerted mechanism (CSNAr), avoiding a stable intermediate, which can broaden the scope to include less activated aromatic systems. nih.gov Mechanistic studies have been performed for other metal-based nucleophiles, such as bimetallic iron-magnesium complexes, which were shown by DFT calculations to react via a stepwise SNAr pathway involving the attack of the bimetallic nucleophile on an electron-deficient fluoroarene. rsc.org

The potential for a trialkylaluminum compound like Aluminum, tris(4-methylpentyl)- to act as a source of a "4-methylpentyl" nucleophile in an SNAr context would depend on the activation of the aluminum-carbon bond and the electronic properties of the aromatic substrate.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.govresearchgate.net Among these, the Negishi coupling utilizes organozinc, organoaluminum, or organozirconium reagents to couple with various organic halides or triflates. nih.gov Organoaluminum compounds, in particular, serve as effective nucleophilic partners in these transformations. nih.gov

While specific studies on Aluminum, tris(4-methylpentyl)- in this context are not prominent, its role can be inferred from the general mechanism of the Negishi coupling. In this catalytic cycle, the organoaluminum reagent participates in the transmetalation step, transferring one of its alkyl groups (the 4-methylpentyl group) to the palladium center. This is a critical step that follows the oxidative addition of the organic halide to the Pd(0) catalyst. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

The general utility of organoaluminum compounds in palladium-catalyzed cross-coupling is well-established for the synthesis of complex molecules, including various types of acyclic alkenes. nih.gov

Table 1: Generalized Steps in a Negishi Cross-Coupling Reaction Involving an Organoaluminum Reagent

| Step | Description | Reactants/Intermediates | Product/Intermediate |

| 1. Oxidative Addition | The organic halide (R¹-X) adds to the low-valent palladium catalyst. | Pd(0) + R¹-X | R¹-Pd(II)-X |

| 2. Transmetalation | The organoaluminum reagent transfers an alkyl group (R²) to the palladium complex, displacing the halide. | R¹-Pd(II)-X + Al(R²)₃ | R¹-Pd(II)-R² + X-Al(R²)₂ |

| 3. Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the catalyst. | R¹-Pd(II)-R² | R¹-R² + Pd(0) |

Mechanistic Pathways in Organoaluminum-Involved Reactions

Investigations of Surface Chemistry in Aluminum-Containing Materials (e.g., Aluminum Nitride ALD)

Organoaluminum compounds are critical precursors in materials science, particularly in Atomic Layer Deposition (ALD). ALD is a technique used to grow highly uniform thin films with atomic-level precision. The surface chemistry of these precursors dictates the growth process and the quality of the resulting film.

While Aluminum, tris(4-methylpentyl)- is not the most common precursor, studies on analogous molecules like trimethylaluminum (B3029685) (TMA) and tris(2,4,4-trimethylpentyl)aluminum provide significant insight. semanticscholar.org The ALD of aluminum nitride (AlN), for instance, involves the sequential exposure of a substrate to the aluminum precursor and a nitrogen source (e.g., ammonia). semanticscholar.org

The mechanistic investigation of TMA on AlN surfaces reveals a multi-step process:

Adsorption: The aluminum precursor adsorbs onto the surface, often forming a Lewis adduct with surface groups like amino (-NH₂) groups. semanticscholar.org The size of the precursor can influence how many sites are occupied; bulky ligands like 4-methylpentyl may lead to lower adsorption density due to steric hindrance compared to smaller methyl groups.

Ligand Elimination: The alkyl ligands are removed from the aluminum center through reactions with the surface. One studied pathway is methyl protonation, where a hydrogen from a surface amino group transfers to a methyl group, forming methane (B114726) gas and a new Al-N bond on the surface. semanticscholar.org

Purge and Dosing: Excess precursor is purged, and the nitrogen source is introduced to react with the remaining surface-bound species, completing one ALD cycle.

The surface reactions for Aluminum, tris(4-methylpentyl)- would be analogous, involving the elimination of 4-methylpentane. The steric bulk of the 4-methylpentyl ligands likely enhances the stability and solubility of the precursor while potentially influencing the surface reaction kinetics and film growth characteristics.

Table 2: Proposed Surface Reaction Pathway in ALD using an Aluminum Alkyl

| Step | Reaction Type | Description |

| 1 | Adsorption (Chemisorption) | The aluminum alkyl molecule forms a Lewis adduct with an active site on the substrate surface (e.g., a surface -NH₂ group). semanticscholar.org |

| 2 | Ligand Exchange/Elimination | An alkyl ligand is eliminated as an alkane via protonation from a surface group, forming a strong covalent bond between the aluminum atom and the surface. semanticscholar.org |

| 3 | Film Formation | Subsequent cycles build upon the newly formed surface layer, leading to controlled, layer-by-layer film growth. |

Ligand Exchange and Elimination Mechanisms

Ligand exchange is a fundamental process in the chemistry of organoaluminum compounds. rsc.org These reactions can occur through several mechanisms, including dissociative, associative, or interchange pathways. libretexts.org In a dissociative mechanism, a ligand first detaches from the metal center to form an intermediate with a lower coordination number, which is then attacked by the incoming ligand. libretexts.org Conversely, an associative mechanism involves the initial formation of a higher-coordination intermediate. libretexts.org

For trialkylaluminum compounds involved in surface reactions like ALD, ligand exchange and elimination are the key steps that enable film growth. semanticscholar.org Mechanistic studies on trimethylaluminum (TMA) show that the removal of methyl ligands can occur via a ligand exchange route where a proton from a surface amino group is transferred to the methyl group. semanticscholar.org This protonation transforms the methyl ligand into methane, which desorbs, and simultaneously forms a covalent bond between the aluminum atom and the surface nitrogen atom. semanticscholar.org This process is a form of dissociative ligand substitution, where the leaving group is stabilized by protonation.

For Aluminum, tris(4-methylpentyl)-, a similar mechanism is expected. The 4-methylpentyl anion is a poor leaving group on its own, but its departure is facilitated by protonation from a protic source (like surface -OH or -NH₂ groups), leading to the elimination of the stable alkane, 4-methylpentane. The Lewis acidic aluminum center readily coordinates with the nucleophilic surface site, driving the reaction forward.

Ion-Pair Formation and Charge Transfer Processes in Metal-Ligand Complexes

The reactivity of Aluminum, tris(4-methylpentyl)- is dominated by the electron-deficient, Lewis acidic nature of the central aluminum atom. This property facilitates interactions with electron-rich species, leading to the formation of adducts and initiating charge transfer processes.

When an organoaluminum molecule interacts with a substrate or another molecule, a significant redistribution of electron density can occur. Studies on the adsorption of other aluminum complexes, such as tris(8-hydroxyquinoline)aluminum (Alq₃), on metal surfaces have shown that charge transfer at the interface is a critical phenomenon. researchgate.netaps.org This charge redistribution contributes to the formation of an interface dipole, which can alter the electronic properties of the surface. aps.org

Advanced Spectroscopic Characterization of Organoaluminum Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For organoaluminum compounds, 27Al NMR is particularly crucial.

Solid-state 27Al Nuclear Magnetic Resonance (NMR) is a vital technique for characterizing the coordination environment of aluminum in various materials. pascal-man.comnih.gov Since the 27Al nucleus has a spin of 5/2, it is quadrupolar, which means its NMR signal is highly sensitive to the symmetry of the local electronic environment. huji.ac.il The resulting spectra can distinguish between different aluminum coordination numbers, such as tetrahedral (AlO4), pentahedral (AlO5), and octahedral (AlO6) geometries, which typically appear at distinct chemical shift ranges. researchgate.netnih.gov

In studies of amorphous aluminum hydroxides, for instance, 27Al magic-angle spinning (MAS) NMR has successfully identified the presence of four-, five-, and six-coordinate aluminum sites, whereas their crystalline counterparts like gibbsite and bayerite showed only octahedral coordination. nih.gov The chemical shifts and linewidths in 27Al solid-state NMR spectra provide information on the structure and distortions of the aluminum centers. For example, hexacoordinated aluminum in strained structures can exhibit atypical chemical shifts compared to those in more regular, open structures. pascal-man.com

Table 1: General Chemical Shift Ranges for Aluminum Coordination States in Solid-State 27Al NMR

| Coordination State | Typical Chemical Shift (ppm) |

|---|---|

| Tetrahedral (AlIV) | ~70 |

| Octahedral (AlVI) | ~10 |

Note: These are general ranges and can vary based on the specific chemical environment and structural strain. researchgate.net

Chiral shift reagents (CSRs) are used in NMR spectroscopy to determine the enantiomeric purity of chiral molecules. harvard.edu These reagents, often lanthanide-based complexes like Eu(tfc)3, can form diastereomeric complexes with the enantiomers in a sample. libretexts.orgcapes.gov.br This interaction leads to differential shielding of the nuclei in the enantiomers, resulting in the separation of their corresponding signals in the NMR spectrum. harvard.edulibretexts.org

The magnitude of the induced chemical shift difference allows for the direct quantification of the enantiomeric ratio by integrating the separated peaks. libretexts.org The effectiveness of a particular chiral shift reagent depends on the nature of the substrate, the solvent, and temperature. harvard.edu While this technique is widely applied to organic bases and other functional groups, its specific application to determine the enantiomeric purity of chiral organoaluminum compounds like a hypothetical chiral version of Aluminum, tris(4-methylpentyl)- is not documented in the reviewed literature.

X-ray Based Spectroscopic Techniques

X-ray spectroscopic methods probe the core-level electrons of atoms, providing information about elemental composition, chemical states, and electronic structure, particularly at surfaces.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nm of a material's surface. psu.edu The method is based on the photoelectric effect, where irradiating a surface with X-rays causes the emission of core-level electrons. psu.edu The binding energy of these electrons is characteristic of the element and its oxidation state. psu.eduthermofisher.com

For aluminum, XPS is frequently used to study the formation and composition of surface oxide layers. thermofisher.com The Al 2p spectrum can distinguish between metallic aluminum and aluminum in various oxidized states, such as aluminum oxide (Al2O3) or aluminum hydroxide (B78521) (Al(OH)3). thermofisher.comresearchgate.net For example, in studies of aluminum alloy corrosion, XPS has been used to identify the formation of Al(OH)3 as a corrosion product. Analysis of the O 1s spectrum can further differentiate between oxide (O2−) and hydroxide (OH−) species on the surface. researchgate.net While XPS is a powerful tool for studying the surface chemistry of aluminum-containing materials, specific XPS data for Aluminum, tris(4-methylpentyl)- is not available.

Table 2: Representative Binding Energies for Aluminum Species in XPS

| Species | Al 2p Binding Energy (eV) | O 1s Binding Energy (eV) |

|---|---|---|

| Metallic Al | ~72.8 | N/A |

| Al-O (in Al2O3) | ~74.5 - 75.5 | ~531.0 - 532.0 |

| Al-OH (in Al(OH)3) | ~75.0 - 76.0 | ~532.0 - 533.0 |

Note: Binding energies can vary depending on the specific sample, surface charging, and instrument calibration.

Other Spectroscopic Methods in Organoaluminum Research

Beyond NMR and XPS, other spectroscopic techniques contribute to a comprehensive understanding of organoaluminum compounds.

Ultraviolet Photoelectron Spectroscopy (UPS) is a technique similar to XPS but uses lower-energy ultraviolet radiation to probe the valence electronic structure of materials. It provides information about the molecular orbital energy levels. While no specific UPS studies on Aluminum, tris(4-methylpentyl)- were found, research on related organometallic compounds like tris-(8-hydroxyquinoline)aluminum (Alq3) demonstrates the utility of such electronic structure analysis. rsc.orgresearchgate.net In these cases, understanding the Highest Occupied Molecular Orbital (HOMO) energy levels is crucial for applications in organic electronics. rsc.org For a simple trialkylaluminum compound, UPS could theoretically provide insight into the energies of the Al-C bonding orbitals.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and structural features of molecules by measuring the absorption of infrared radiation, which excites molecular vibrations. For an organoaluminum compound like Aluminum, tris(4-methylpentyl)-, the IR spectrum would be expected to display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The primary vibrational modes of interest would involve the aluminum-carbon (Al-C) bonds and the various carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds within the 4-methylpentyl ligands.

Expected Vibrational Modes for Aluminum, tris(4-methylpentyl)-:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong |

| C-H (Alkyl) | Bending (Scissoring, Wagging, Twisting) | 1350 - 1470 | Medium to Weak |

| Al-C | Stretching | 500 - 700 | Medium to Strong |

| C-C | Stretching | 800 - 1200 | Weak to Medium |

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are definitive for the C-H bonds of the alkyl chains.

C-H Bending: A series of weaker to medium intensity bands between 1350 cm⁻¹ and 1470 cm⁻¹ would correspond to the various bending vibrations of the CH₂, and CH₃ groups in the 4-methylpentyl ligands.

Al-C Stretching: The stretching vibrations of the aluminum-carbon bond are expected to appear in the lower frequency region of the mid-IR spectrum, typically between 500 and 700 cm⁻¹. These bands are crucial for confirming the organoaluminum nature of the compound. The exact position would be influenced by the mass of the alkyl group and the potential for dimeric association, which is common for trialkylaluminum compounds.

C-C Stretching: Carbon-carbon stretching vibrations within the alkyl backbone generally produce weak to medium intensity bands in the 800-1200 cm⁻¹ range.

It is important to note that trialkylaluminum compounds often exist as dimers, where two aluminum centers are bridged by two alkyl groups. This dimerization would lead to the presence of distinct vibrational modes for the bridging and terminal Al-C bonds, which could be observed in the IR spectrum.

Mass Spectrometry for Mechanistic Pathway Intermediates

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an invaluable tool for determining molecular weights and elucidating the structure of compounds through the analysis of their fragmentation patterns. For a reactive species like Aluminum, tris(4-methylpentyl)-, mass spectrometry can also be used to identify transient intermediates in chemical reactions.

The high reactivity of the Al-C bond makes direct analysis challenging, often requiring specialized sample handling and ionization techniques to prevent decomposition. Electron ionization (EI) is a common method, though softer ionization techniques might be employed to preserve the molecular ion.

Expected Fragmentation Pathways for Aluminum, tris(4-methylpentyl)-:

Upon ionization, the molecular ion [Al(C₆H₁₃)₃]⁺• would be formed. This ion is typically unstable and undergoes fragmentation through several predictable pathways:

Loss of an Alkyl Radical: The most common initial fragmentation step for trialkylaluminum compounds is the cleavage of an Al-C bond to lose an alkyl radical, resulting in a dialkylaluminum cation.

[Al(C₆H₁₃)₃]⁺• → [Al(C₆H₁₃)₂]⁺ + •C₆H₁₃

Beta-Hydride Elimination: Another characteristic fragmentation pathway involves the transfer of a hydrogen atom from the beta-carbon of an alkyl group to the aluminum atom, followed by the elimination of an alkene.

[Al(C₆H₁₃)₂]⁺ → [HAl(C₆H₁₃)]⁺ + C₆H₁₂ (4-methyl-1-pentene)

Further Fragmentation: The resulting fragment ions can undergo further loss of alkyl groups or elimination of alkenes.

Hypothetical Mass Spectrum Data for Aluminum, tris(4-methylpentyl)-:

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 282 | [Al(C₆H₁₃)₃]⁺• | Molecular Ion |

| 197 | [Al(C₆H₁₃)₂]⁺ | Loss of one 4-methylpentyl radical |

| 113 | [Al(C₆H₁₃)]⁺• | Loss of two 4-methylpentyl radicals |

| 85 | [C₆H₁₃]⁺ | 4-methylpentyl cation |

| 27 | [Al]⁺ | Aluminum cation |

The analysis of reaction mixtures by mass spectrometry can provide evidence for the formation of reaction intermediates. For instance, in reactions involving the exchange of ligands or the interaction with other reagents, new ions corresponding to the intermediate species would be detected, offering insight into the reaction mechanism.

Computational Chemistry and Theoretical Modeling of Organoaluminum Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary computational method for studying organoaluminum compounds due to its balance of accuracy and computational efficiency. researchgate.netmdpi.com DFT calculations allow for the prediction of a wide range of molecular properties, including energies, thermodynamic data, geometric structures, and charge distributions. fu-berlin.de These calculations are founded on the principle that the electronic energy of a system's ground state is uniquely determined by its electron density, offering a more computationally tractable approach than traditional wave-function-based methods. mdpi.com

DFT is particularly useful for elucidating the electronic structure and reactivity of organoaluminum species. researchgate.net Key factors influencing their behavior, such as the Lewis acidic character of the aluminum center and the high polarity of the aluminum-carbon (Al-C) bond, can be quantitatively described. researchgate.netnumberanalytics.com The theory facilitates the analysis of how ligands and molecular geometry impact the electronic properties and, consequently, the chemical reactivity of the complex. researchgate.netnumberanalytics.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of a molecule. DFT calculations are instrumental in determining the energy levels and spatial distribution of these orbitals. fu-berlin.de For trialkylaluminum compounds, the HOMO is typically associated with the bonding Al-C sigma orbitals, while the LUMO is often a p-orbital localized on the aluminum atom, which accounts for its strong Lewis acidity. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. In organoaluminum compounds, the nature of the alkyl ligands significantly influences these orbital energies. Bulky alkyl groups, such as 4-methylpentyl, can sterically and electronically modulate the frontier orbitals, affecting the compound's reactivity in processes like olefin polymerization. wikipedia.org The electron-donating inductive effect of the alkyl groups increases the energy of the HOMO, enhancing the nucleophilicity of the carbon atom in the Al-C bond.

Table 1: Conceptual Frontier Molecular Orbital Analysis for a Representative Trialkylaluminum Compound

| Orbital | Primary Atomic Contribution | Energy (Conceptual) | Role in Reactivity |

| LUMO | Aluminum (p-orbital) | Low | Lewis acid site, accepts electron density |

| HOMO | Al-C σ-bond | High | Nucleophilic/basic site, donates electron density |

The strength of the Al-C bond can be calculated as the bond dissociation energy (BDE). Theoretical calculations have shown that the Al-C bond energies in simple trialkylaluminums are substantial, contributing to their thermal stability under inert conditions. researchgate.net However, these bonds are susceptible to cleavage by protic reagents due to the high basicity of the carbon atom. wikipedia.org The interaction energy also includes contributions from van der Waals forces and electrostatic interactions, which can be accurately modeled using DFT. researchgate.net For bulky ligands like 4-methylpentyl, steric repulsion between the ligands can influence the geometry and slightly weaken the metal-ligand bond compared to less hindered analogues like trimethylaluminum (B3029685). wikipedia.org

Table 2: Representative Bond Dissociation Energies (BDE) for Al-C Bonds in Trialkylaluminum Compounds

| Compound (Monomer) | Al-C Bond | Calculated BDE (kcal/mol) | Reference |

| Trimethylaluminum | Al-CH₃ | ~65-70 | General literature values researchgate.net |

| Triethylaluminum (B1256330) | Al-C₂H₅ | ~60-65 | General literature values researchgate.net |

| Triisobutylaluminum (B85569) | Al-CH₂CH(CH₃)₂ | ~55-60 | Estimated based on trends wikipedia.org |

Advanced Modeling Techniques for Organometallic Reactivity

Beyond standard DFT calculations, advanced modeling techniques are increasingly being applied to understand and predict organometallic reactivity. These methods aim to handle larger, more complex systems and to incorporate environmental and dynamic effects. researchgate.net

One such area is the use of multiscale models, like QM/MM (Quantum Mechanics/Molecular Mechanics), which treat the reactive core of the system with high-level quantum mechanics while the surrounding environment (e.g., solvent or a large polymer chain) is described with more computationally efficient molecular mechanics. mdpi.com This approach allows for the study of catalysis in realistic environments. researchgate.net

Furthermore, the integration of computational chemistry with data science and machine learning is an emerging frontier. rsc.org High-throughput computational screening, where large libraries of potential catalysts or ligands are evaluated computationally, can accelerate the discovery of new and improved organometallic systems. numberanalytics.comacs.org These data-driven approaches, combined with automated robotic platforms for synthesis and testing, are set to revolutionize the design of catalysts, including organoaluminum compounds for specific applications. rsc.org

Emerging Research Directions and Future Perspectives in Aluminum, Tris 4 Methylpentyl Chemistry

Development of Novel Organoaluminum Reagents with Tunable Reactivity

The development of new organoaluminum reagents with finely-tuned reactivity is a continuous pursuit in synthetic chemistry. The high Lewis acidity and moderate nucleophilicity of organoaluminum compounds make them valuable tools for selective chemical transformations. parisdescartes.fr The reactivity of these reagents can be modulated by altering the steric and electronic properties of the alkyl or aryl groups attached to the aluminum center.

In this context, Aluminum, tris(4-methylpentyl)- represents a reagent with significant steric bulk due to the branched 4-methylpentyl chains. This steric hindrance can be strategically exploited to control the selectivity of reactions. For instance, in reactions where multiple coordination sites are available on a substrate, the bulky nature of the tris(4-methylpentyl)aluminum would favor coordination at the most accessible site, leading to high regioselectivity.

Future research may focus on the synthesis of mixed-ligand organoaluminum reagents derived from Aluminum, tris(4-methylpentyl)-. By replacing one or two of the 4-methylpentyl groups with other ligands (e.g., halides, alkoxides, amides), it would be possible to create a library of reagents with a wide spectrum of reactivities. This approach would allow chemists to tailor the reagent for specific applications, balancing its Lewis acidity and nucleophilicity to achieve desired chemical outcomes.

Integration of Organoaluminum Chemistry in Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. Organoaluminum chemistry, while traditionally associated with reactive and sometimes hazardous compounds, offers potential for more sustainable processes. The use of earth-abundant aluminum is an inherent advantage.

Aluminum, tris(4-methylpentyl)- could contribute to sustainable synthesis in several ways. Its high reactivity can lead to efficient reactions with high atom economy, minimizing waste. Furthermore, its potential for high selectivity can reduce the need for protecting groups and purification steps, which are often resource-intensive.

Exploration of New Catalytic Cycles and Selectivities

The exploration of novel catalytic cycles is a frontier in organometallic chemistry. While organoaluminum compounds are well-established in Ziegler-Natta polymerization, their catalytic potential extends to a broader range of transformations. The unique combination of Lewis acidity and steric bulk in Aluminum, tris(4-methylpentyl)- makes it an interesting candidate for developing new catalytic systems.

Research in this area could focus on leveraging the Lewis acidity of the aluminum center to activate substrates in novel ways. For example, it could be employed in catalytic C-H bond functionalization, a highly sought-after transformation in organic synthesis. researchgate.net The steric hindrance of the 4-methylpentyl groups could play a crucial role in directing the reaction to a specific C-H bond, thereby achieving high selectivity.

Furthermore, the development of frustrated Lewis pair (FLP) chemistry, where a bulky Lewis acid and a bulky Lewis base are used in combination, has opened up new avenues for catalysis. rsc.org The steric profile of Aluminum, tris(4-methylpentyl)- makes it a suitable candidate for use as the Lewis acid component in an FLP, potentially enabling the activation of small molecules like H₂, CO₂, and olefins for subsequent functionalization.

Interdisciplinary Applications Beyond Traditional Polymerization

The applications of organoaluminum compounds are expanding beyond their traditional use in polymerization. The unique properties of these reagents are finding utility in diverse fields such as materials science and electronics.

Aluminum, tris(4-methylpentyl)-, or its derivatives, could be investigated as precursors for the synthesis of advanced materials. For instance, it could be used in the preparation of aluminum-containing thin films or nanoparticles with specific electronic or optical properties. The nature of the organic ligands can influence the properties of the resulting material, offering a way to tune its characteristics. The synthesis of materials like aluminum tris(8-hydroxyquinoline) for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) highlights the potential for organoaluminum compounds in this area. nih.govresearchgate.net

Q & A

Q. What methodologies are suitable for analyzing the compound’s catalytic behavior in asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.